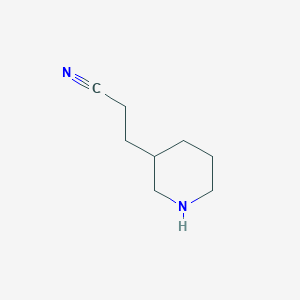

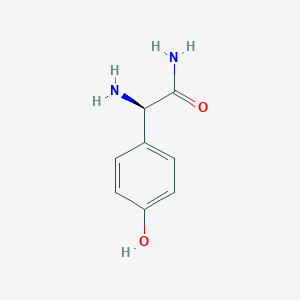

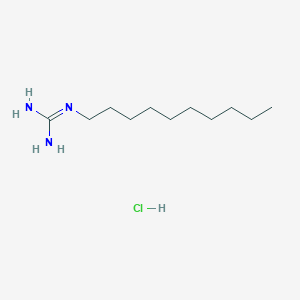

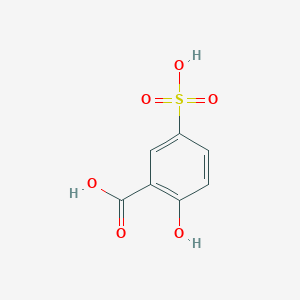

(R)-2-氨基-2-(4-羟基苯基)乙酰胺

描述

(R)-2-amino-2-(4-hydroxyphenyl)acetamide is a chiral compound that can serve as a building block for the synthesis of optically active α-substituted α-amino acid derivatives. The presence of both an amino and an acetamide group in the molecule allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related chiral acetamide derivatives has been reported using different strategies. For instance, (R)-4-Hydroxymethyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl acetate, a compound with structural similarities to (R)-2-amino-2-(4-hydroxyphenyl)acetamide, was efficiently obtained through lipase-catalyzed asymmetrization of a prochiral diol . Another related compound, 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, was prepared using optically pure (R)-5,5-dimethyl-4-phenyloxazolidin-2-one, showcasing the use of chiral auxiliaries in the synthesis of complex acetamides .

Molecular Structure Analysis

The molecular structure of (R)-2-amino-2-(4-hydroxyphenyl)acetamide is characterized by the presence of an aromatic ring, which can engage in π-π interactions, and an acetamide moiety, which can participate in hydrogen bonding. These features are crucial for the biological activity of related compounds. For example, the N-phenyl-(2-aminothiazol-4-yl)acetamides, which contain an aromatic ring and an acetamide group, have been evaluated for their selectivity as β3-adrenergic receptor agonists .

Chemical Reactions Analysis

Acetamide derivatives are known to undergo various chemical reactions. The acetamide group can be transformed into other functional groups, such as ureas or amides, which can significantly alter the biological activity of the molecule. For instance, the synthesis of arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, which are structurally related to (R)-2-amino-2-(4-hydroxyphenyl)acetamide, has been described, and these compounds exhibited anti-inflammatory and analgesic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-amino-2-(4-hydroxyphenyl)acetamide, such as solubility, melting point, and stability, would be influenced by its functional groups. The hydroxyphenyl group could enhance the solubility in polar solvents due to its ability to form hydrogen bonds, while the acetamide group could contribute to the compound's overall stability and reactivity. The dynamic NMR properties of related compounds, such as 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, have been studied, revealing information about the conformational dynamics of these molecules .

科学研究应用

抗疟疾药物的天然合成

(R)-2-氨基-2-(4-羟基苯基)乙酰胺作为抗疟疾药物天然合成中的中间体,已被研究用于其化学选择性的单乙酰化。Novozym 435催化这一过程,乙酸乙烯酯被确定为最佳酰基供体。这个反应是动力学控制的,并遵循一个三元复合物模型,其中乙酸乙烯酯被(Magadum & Yadav, 2018)所抑制。

抗惊厥活性

对含有(R)-2-氨基-2-(4-羟基苯基)乙酰胺的主要氨基酸衍生物(PAADs)的取代研究显示出显著的抗惊厥活性。带电子吸引基团保留了活性,而带电子给予基团导致了活性的丧失。这些衍生物代表了一类新型的抗惊厥药物(King et al., 2011)。

药用

在制药配方中,已经研究了(R)-2-氨基-2-(4-羟基苯基)乙酰胺衍生物。例如,N- {2 - [((2S) -3 - {[1- (4- 氯苯甲基)哌啶-4-基] 氨基} -2-羟基-2-甲基丙基) 氧] -4- 羟基苯基} 乙酰胺苯甲酸盐及其溶剂化合物被用于治疗应用 (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005)。

环境影响

在环境研究中,对药物阿托洛尔与次氯酸反应,产生2-(4-羟基苯基)乙酰胺作为其中一个产物的研究,旨在模拟废水消毒。这项研究突出了药物及其转化产物的环境影响(DellaGreca et al., 2009)。

放射化学合成

像2-氯-N-(乙氧甲基)-N-(2-乙基-6-甲基苯基)乙酰胺这样的物质的放射化学合成涉及(R)-2-氨基-2-(4-羟基苯基)乙酰胺的衍生物。这些研究对于理解各种化合物的代谢和作用方式至关重要(Latli & Casida, 1995)。

氢键研究

对取代N-(2-羟基苯基)-2-((4-甲基苯磺酰)氨基)乙酰胺的氢键研究对于理解这些化合物的分子结构和行为至关重要。这些研究有助于了解化学键和分子相互作用的知识(Romero & Margarita, 2008)。

绿色合成

对于偶氮分散染料的重要中间体N-(3-氨基-4-甲氧基苯基)乙酰胺的绿色合成利用了(R)-2-氨基-2-(4-羟基苯基)乙酰胺。这项研究对于开发环保高效的工业过程具有重要意义(Zhang Qun-feng, 2008)。

属性

IUPAC Name |

(2R)-2-amino-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFROZWIRZWMFE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431127 | |

| Record name | (R)-2-amino-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-2-(4-hydroxyphenyl)acetamide | |

CAS RN |

54397-23-8 | |

| Record name | (R)-2-amino-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)

![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)